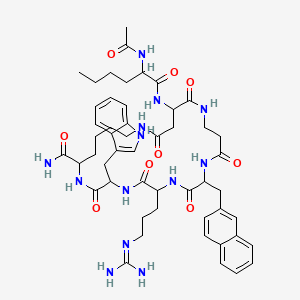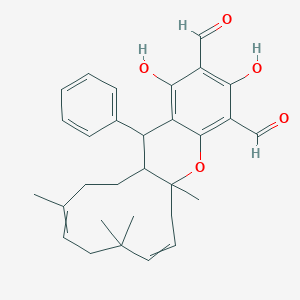![molecular formula C11H17BBrNO3 B13401489 (4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid](/img/structure/B13401489.png)
(4-Bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester is a boronic ester derivative with the molecular formula C11H15BBrNO2 and a molecular weight of 283.96 g/mol . This compound is characterized by the presence of a bromine atom on the benzene ring and a boronic ester group formed with N-methyldiethanolamine. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester typically involves the reaction of 4-bromobenzeneboronic acid with N-methyldiethanolamine under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature. The reaction mixture is stirred for several hours to ensure complete formation of the cyclic ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as organometallic reagents (e.g., lithium derivatives).
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction Reactions: The boronic ester group can undergo oxidation to form boronic acids or reduction to form boranes.
Common Reagents and Conditions
Substitution Reactions: Organometallic reagents such as n-butyllithium or Grignard reagents are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are typically employed.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or reducing agents like sodium borohydride (NaBH4) are used.
Major Products Formed
Substitution Reactions: Formation of substituted benzene derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction Reactions: Formation of boronic acids or boranes.
Applications De Recherche Scientifique
4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of boron-containing drugs and diagnostic agents.
Industry: Applied in the production of advanced materials and polymers.
Mécanisme D'action
The mechanism of action of 4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester primarily involves its role as a boronic ester in chemical reactions In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromophenylboronic acid
- 4-Bromobenzeneboronic acid
- N-Methyldiethanolamine boronic ester
- N-Phenyldiethanolamine boronic ester
Uniqueness
4-Bromobenzeneboronic acid N-methyldiethanolamine cyclic ester is unique due to its cyclic ester structure, which provides enhanced stability and reactivity compared to other boronic esters. The presence of both a bromine atom and a boronic ester group allows for versatile chemical transformations, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C11H17BBrNO3 |
|---|---|
Poids moléculaire |
301.97 g/mol |
Nom IUPAC |
(4-bromophenyl)-[2-[2-hydroxyethyl(methyl)amino]ethoxy]borinic acid |
InChI |
InChI=1S/C11H17BBrNO3/c1-14(6-8-15)7-9-17-12(16)10-2-4-11(13)5-3-10/h2-5,15-16H,6-9H2,1H3 |
Clé InChI |
BZBCILFRSICLFL-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC=C(C=C1)Br)(O)OCCN(C)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Platinum muriaticum [hpus]](/img/structure/B13401412.png)

![morpholin-3-ylmethyl N-[4-[[1-[(3-fluorophenyl)methyl]indazol-5-yl]amino]-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl]carbamate](/img/structure/B13401429.png)

![3-propyl-6-[(4E,7E,10E,12E,18E)-3,15,17-trihydroxy-4,8,10,12,16,18-hexamethylicosa-4,7,10,12,18-pentaen-2-yl]pyran-2-one](/img/structure/B13401434.png)
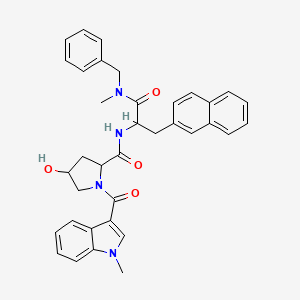
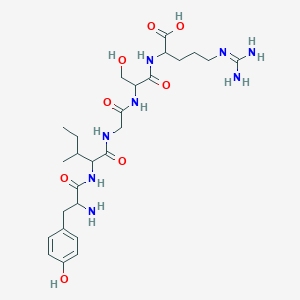
![3-(Hydroxymethyl)-6-[(4-hydroxyphenyl)methyl]piperazine-2,5-dione](/img/structure/B13401459.png)

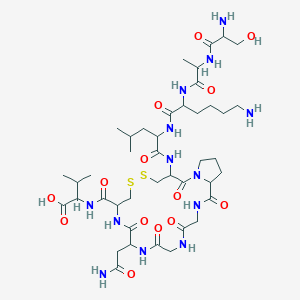
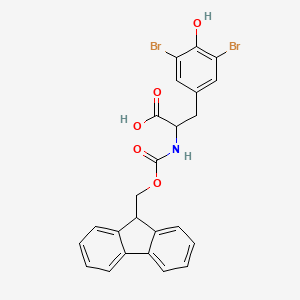
![6-Bromo-2-(4-methoxyphenyl)-3-piperazin-1-ylmethylimidazo[1,2-a]pyridine](/img/structure/B13401477.png)
